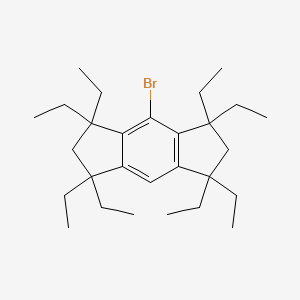

4-Bromo-1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacene

描述

属性

IUPAC Name |

4-bromo-1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45Br/c1-9-25(10-2)18-27(13-5,14-6)22-20(25)17-21-23(24(22)29)28(15-7,16-8)19-26(21,11-3)12-4/h17H,9-16,18-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWPVKQFJCNSIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)Br)(CC)CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Bromo-1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacene (CAS No. 960079-28-1) is a synthetic organic compound with significant potential in various biological applications. Its unique structure and properties make it a subject of interest in medicinal chemistry and material science. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C28H45Br

- Molecular Weight : 461.56 g/mol

- Melting Point : 155 °C

- Physical State : Solid (white to yellow crystalline powder)

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into the following areas:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of brominated compounds. The presence of bromine in the structure enhances its reactivity and potential efficacy against various pathogens. Research indicates that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Brominated compounds have been studied for their neuroprotective effects. Preliminary data suggest that 4-bromo-1,1,3,3,5,5,7,7-octaethyl-indacene may have potential in protecting neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antibacterial Activity

In a comparative study of brominated compounds against Staphylococcus aureus and Escherichia coli:

- Test Compound : 4-Bromo-1,1,3,3,5,5,7,7-octaethyl-indacene

- Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Case Study 2: Anticancer Activity

A study involving various indacene derivatives demonstrated:

- Test Compound : Structural analogs of 4-Bromo-octaethyl-indacene

- Results : Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.

Research Findings Summary Table

相似化合物的比较

Chemical Identity :

- CAS Number : 960079-28-1

- Molecular Formula : C28H45Br

- Structure : A brominated derivative of the s-indacene core, substituted with eight ethyl groups at positions 1,1,3,3,5,5,7,7, and a bromine atom at position 2.

Properties and Applications :

This compound is a key intermediate in organic synthesis, particularly in the preparation of functionalized indacene derivatives. Its bulky ethyl substituents enhance lipophilicity and steric hindrance, influencing reactivity in cross-coupling or substitution reactions . It is commercially available (e.g., TCI Chemicals) as a research consumable .

Comparison with Structurally Similar Compounds

4-Bromo-1,1,7,7-tetraethyl-1,2,3,5,6,7-hexahydro-3,3,5,5-tetramethyl-s-indacene

8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

Comparative Data Table

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-Bromo-1,1,3,3,5,5,7,7-octaethyl-s-indacene, and what purity validation methods are recommended?

- Methodological Answer : The compound is typically synthesized via bromination of the parent octaethyl-s-indacene scaffold. Key steps include electrophilic aromatic substitution under controlled bromine stoichiometry. Purity validation should employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₄H₃₇Br, MW 405.46 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to verify ethyl group substitution patterns (δ ~0.8–1.5 ppm for ethyl protons) . Gas chromatography (GC) or HPLC with UV detection is recommended for quantifying impurities.

Q. How can spectroscopic techniques distinguish 4-Bromo-octaethyl-s-indacene from structural analogs like tetraethyl derivatives?

- Methodological Answer : Comparative analysis using ¹H-NMR and ¹³C-NMR is critical. The octaethyl substitution generates distinct splitting patterns (e.g., multiplets for ethyl groups) and upfield shifts due to steric crowding. Infrared (IR) spectroscopy can identify C-Br stretches (~550–600 cm⁻¹), while UV-Vis spectra (λmax ~280–320 nm) reflect conjugation differences compared to non-brominated analogs .

Q. What experimental precautions are necessary to prevent decomposition during storage or handling?

- Methodological Answer : Store the compound under inert gas (N₂/Ar) at –20°C to mitigate oxidation or bromine loss. Use amber vials to avoid photodegradation, as brominated aromatics are light-sensitive. Solubility in non-polar solvents (e.g., hexane, toluene) reduces hydrolysis risks. Periodic TLC or NMR checks are advised to monitor stability .

Advanced Research Questions

Q. How does steric hindrance from the eight ethyl groups influence regioselectivity in further functionalization reactions?

- Methodological Answer : Steric effects dominate reactivity. For example, Suzuki-Miyaura coupling attempts at the brominated position may require bulky palladium ligands (e.g., SPhos) to bypass steric barriers. Computational modeling (DFT) can predict reaction sites by analyzing electron density maps and substituent spatial orientations. Experimental validation via X-ray crystallography (as in structurally similar brominated chromenones ) may reveal steric clashes impeding nucleophilic attacks.

Q. What strategies resolve contradictions in crystallographic data for brominated indacene derivatives, particularly regarding molecular packing?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding patterns (e.g., intermolecular N–H⋯O interactions ) require multi-technique validation. Pair single-crystal X-ray diffraction with powder XRD to assess polymorphism. Molecular dynamics simulations can model packing efficiencies under varying crystallization solvents (e.g., ethanol vs. DCM).

Q. How can computational chemistry predict the compound’s electronic properties for applications in optoelectronic materials?

- Methodological Answer : Perform time-dependent DFT (TD-DFT) calculations to simulate UV-Vis absorption/emission spectra, focusing on the bromine atom’s electron-withdrawing effects. Compare HOMO-LUMO gaps with experimental cyclic voltammetry data to assess redox behavior. Solvatochromic studies in solvents of varying polarity can validate computational predictions .

Data Contradiction Analysis

Q. How to address inconsistencies in reported CAS registry numbers or molecular formulas for similar brominated indacenes?

- Methodological Answer : Cross-reference authoritative databases (e.g., PubChem, SciFinder) using the SMILES notation (CCC1(CC)CC(C)(C)C2=C(Br)C3=C(C=C12)C(CC)(CC)CC3(C)C ) to confirm structural uniqueness. Discrepancies may arise from isomerism or naming conventions (e.g., "hexahydro" vs. "tetrahydro" designations ). Validate via synthetic reproducibility and spectral comparison.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。